![molecular formula C7H5N3O2 B056153 5-Nitro-2-pyridineacetonitrile CAS No. 123846-66-2](/img/structure/B56153.png)
5-Nitro-2-pyridineacetonitrile
Overview
Description
5-Nitro-2-pyridineacetonitrile is a nitro compound with a pyridine ring . It is a colorless solid that is used in organic synthesis and as a reagent in various scientific .
Molecular Structure Analysis
The molecular formula of 5-Nitro-2-pyridineacetonitrile is C7H5N3O2 . The molecule contains a total of 17 bonds. There are 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .Scientific Research Applications
Photoreactive Properties
5-Nitro-2-pyridineacetonitrile and similar compounds have been noted for their photoreactive properties. Research indicates that ortho-nitrobenzylpyridines, compounds related to 5-Nitro-2-pyridineacetonitrile, exhibit photochromic activity, especially in the solid state. This characteristic stems from the intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by an ortho-nitro group. At lower temperatures, a distinct mechanism involving radical species may be active. The photoreactive nature of these compounds makes them potential candidates for photon-based electronics due to their photochromic activity in solid state, minimal structural changes during photoreactions, and inherent polystability (Naumov, 2006).
High-Energy Materials
Compounds structurally similar to 5-Nitro-2-pyridineacetonitrile, like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are noted for their applications in high-energy materials. NTO in particular is recognized for its reduced sensitivity, better thermal stability, and high performance, making it a potential substitute for current energetic ingredients in various applications. Comprehensive reviews on the synthesis of NTO, its particle morphology, sizes, and notable properties like insensitivity and performance have been conducted. Additionally, advanced forms of NTO, including derivatives and co-crystals, have been explored to enhance its features and extend its applications, highlighting its potential for wide-ranging uses in the future (Hanafi et al., 2019).
Synthetic Chemistry
Nitroisoxazolones, which are structurally related to 5-Nitro-2-pyridineacetonitrile, exhibit unique reactivity and have been emphasized as precursors for functionalized building blocks. Their multifunctional properties facilitate the construction of extensive compound libraries crucial for the development of new functional materials. The unique behavior of nitroisoxazolone motifs and their application in the synthesis of polyfunctionalized compounds are well-documented, highlighting their importance in synthetic chemistry for creating compounds not easily obtainable through alternative methods (Nishiwak, 2017).
Safety And Hazards
When handling 5-Nitro-2-pyridineacetonitrile, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475851 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-pyridineacetonitrile | |
CAS RN |
123846-66-2 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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